molecular formula C13H10N2O B1399732 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-45-1

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No. B1399732
M. Wt: 210.23 g/mol
InChI Key: NSCVLYDMLQXWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile (5-ADIC) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. 5-ADIC is a unique compound due to its low toxicity and its ability to interact with both organic and inorganic compounds. It has been studied for its potential applications in areas such as drug delivery, gene regulation, and photodynamic therapy.

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds
    • Summary of the application: New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized . These compounds exhibit high chemosensor selectivity in the determination of anions .
    • Methods of application: The derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
    • Results or outcomes: The new derivatives exhibit high chemosensor selectivity in the determination of anions .

properties

IUPAC Name

7-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-5-11-10-3-1-2-8-6-16-7-9(13(8)10)4-12(11)15/h1-4H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVLYDMLQXWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Synthesis routes and methods

Procedure details

5-Nitro-6-cyano-1H,3H benzo[de]isochromene (14.3 g, 59.5 mmol) was dissolved in diglyme (297 mL). The reaction vessel was cooled in an ice bath, and a mixed solution of tin (I) chloride (45.1 g, 238 mmol) and concentrated hydrochloric acid (159 mL) was added slowly while the internal temperature was kept below 5° C. The reaction solution was stirred at 5° C. for 2 hours, and then added to a mixture of 50% aqueous sodium hydroxide solution (476 mL) and ice (1400 mL) while stirring vigorously. The precipitate was collected by filtration, and then dissolved in ethyl acetate. The solution was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography using ethyl acetate, and dried under reduced pressure. The title compound was obtained as pale yellow solid (6.7 g, 53%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
297 mL
Type
solvent
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
159 mL
Type
reactant
Reaction Step Two
Quantity
476 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 2
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 6
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.